2-(3,4-dimethoxyphenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide is a useful research compound. Its molecular formula is C21H28N4O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-dimethoxyphenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide is 416.20597001 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures
The compound’s molecular and crystal structures were determined by single crystal X-ray analysis . It crystallizes in the orthorhombic space group Pbca with dimensions: a = 24.295 Å, b = 15.086 Å, and c = 7.552 Å. The molecule exhibits analgesic activity due to its cycloaliphatic amine moiety. Notably, it deviates from a planar configuration.
Planarity of the Cyclobutane Ring
Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, synthesized via dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation, forms a slightly distorted square-planar arrangement . The central four-membered ring is non-planar, with residues on opposite sides resembling the typical α-form for truxillic acid derivatives.
Hyperconjugative Interactions
Natural bond orbital analysis reveals the effect of σ C–H → σ C–H * hyperconjugative interactions within the molecule . These interactions contribute to its stability and reactivity.
Crystal Packing
In the crystal structure, hydrogen bonding (C–H Mthcarbx ⋯O Carbx and C–H Mthoxy ⋯O Mthoxy) and van der Waals interactions play crucial roles in the three-dimensional architecture . The Hirshfeld surface analysis confirms dominant contributions from H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H interactions.
Related Compounds
Consider exploring related compounds like 2-(3,4-dimethoxyphenyl)acetaldehyde .
Wirkmechanismus
Target of Action
The primary target of this compound is the active pockets of ERK1 and ERK2 . These are important signaling molecules involved in various cellular processes, including cell proliferation, transformation, and cancer cell metastasis .
Mode of Action
The compound interacts with its targets by inhibiting their activity . Specifically, it suppresses the ERKs/RSK2 signaling pathway, which leads to the inhibition of NF-κB transactivation activity . This results in a decrease in the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) .
Biochemical Pathways
The compound affects the ERKs/RSK2 signaling pathway . By inhibiting this pathway, it disrupts the regulation of cell proliferation, transformation, and cancer cell metastasis . The downstream effects include a reduction in the production of TNF-α and PGE2, which are key molecules involved in inflammation and pain .
Result of Action
The molecular and cellular effects of the compound’s action include a significant reduction in cell migration, particularly in JB6 Cl41 cells enhanced by EGF treatment . This suggests that the compound could potentially be used to inhibit cancer cell metastasis .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-23-13-16(20(27)24(2)21(23)28)25-9-7-15(8-10-25)22-19(26)12-14-5-6-17(29-3)18(11-14)30-4/h5-6,11,13,15H,7-10,12H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCGSWSDBUVURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)N2CCC(CC2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-[1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)piperidin-4-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.